molecular formula C7H4IN3 B13671892 8-Iodopyrido[4,3-d]pyrimidine

8-Iodopyrido[4,3-d]pyrimidine

Cat. No.: B13671892
M. Wt: 257.03 g/mol
InChI Key: KTPPJKVLAFCJJU-UHFFFAOYSA-N
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Description

8-Iodopyrido[4,3-d]pyrimidine is a versatile chemical intermediate based on the privileged pyrido[4,3-d]pyrimidine scaffold, a bicyclic nitrogen-containing heteroarene of significant interest in drug discovery . This core structure is known for its planar, aromatic nature, which allows it to interact effectively with various biological targets, including enzymes and receptors . The iodine substituent at the 8-position makes this compound a particularly valuable precursor for cross-coupling reactions, such as Suzuki or Sonogashira couplings, enabling the rapid exploration of structure-activity relationships in medicinal chemistry programs. Researchers utilize pyrido[4,3-d]pyrimidine derivatives as core structures in the development of novel therapeutic agents due to their wide range of reported biological activities . These activities include serving as potent inhibitors for anticancer targets , antidiabetic , anti-inflammatory , and antibacterial agents . For example, recent studies have explored tetrahydropyrido[4,3-d]pyrimidines as a new class of human topoisomerase II inhibitors for cancer treatment , and other derivatives have been designed as novel KRAS-G12D inhibitors, a high-value target in oncology . This compound is intended for use in research and development applications only. This compound is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H4IN3

Molecular Weight

257.03 g/mol

IUPAC Name

8-iodopyrido[4,3-d]pyrimidine

InChI

InChI=1S/C7H4IN3/c8-6-3-9-1-5-2-10-4-11-7(5)6/h1-4H

InChI Key

KTPPJKVLAFCJJU-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NC=NC2=C(C=N1)I

Origin of Product

United States

Synthetic Strategies for 8 Iodopyrido 4,3 D Pyrimidine and Analogues

Direct Synthesis Approaches to the Core Scaffold

The construction of the pyrido[4,3-d]pyrimidine (B1258125) core can be achieved through various synthetic routes, often involving the fusion of a pyridine (B92270) ring with a pyrimidine (B1678525) ring. These methods can be broadly categorized into multi-component reactions and cyclization methods, with an increasing emphasis on the incorporation of green chemistry principles.

Multi-component Reactions and Cyclization Methods

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic systems like pyrido[4,3-d]pyrimidines in a one-pot fashion. libretexts.orgnih.govnih.govorgchemres.orgmdpi.com These reactions typically involve the condensation of three or more starting materials to rapidly build molecular complexity. For instance, the reaction of a suitably substituted aminopyridine with a carbonyl compound and a source of the pyrimidine ring can lead to the formation of the desired scaffold. While direct synthesis of the 8-iodo derivative via an MCR is not widely reported, the synthesis of substituted pyrido[4,3-d]pyrimidines through such methods provides a foundational strategy. nih.gov

Cyclization methods often involve the construction of one ring onto a pre-existing complementary ring system. For example, a substituted pyridine derivative can undergo cyclization with a reagent that provides the necessary atoms for the pyrimidine ring. Conversely, a functionalized pyrimidine can be used as a template to build the pyridine ring. The synthesis of the pyrido[4,3-d]pyrimidine heterocyclic system has been accomplished by the thermal cyclocondensation of ethyl 3-amino-2-chloroisonicotinate with chloroformamidine hydrochloride. nih.gov

Application of Green Chemistry Principles in Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. In the context of pyrido[4,3-d]pyrimidine synthesis, green chemistry principles are increasingly being applied. This includes the use of aqueous media, which is a safe, non-toxic, and inexpensive solvent. nih.gov The synthesis of pyrido[2,3-d]pyrimidines has been successfully demonstrated in aqueous solutions, suggesting the potential for similar approaches for the [4,3-d] isomer. nih.gov

Microwave irradiation is another green technique that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. nih.gov The microwave-assisted synthesis of various pyridopyrimidine derivatives has been reported, highlighting its utility in this area. nih.gov Furthermore, solvent-free reactions, sometimes catalyzed by solid-supported reagents or utilizing mechanical grinding (mechanochemistry), represent another avenue for green synthesis, minimizing waste and avoiding the use of hazardous solvents. mdpi.comnih.govniscpr.res.in For instance, a solvent-free approach for the iodination of pyrimidine derivatives using solid iodine and silver nitrate has been developed, which could potentially be adapted for the synthesis of 8-Iodopyrido[4,3-d]pyrimidine. nih.gov

Functionalization and Derivatization Strategies at the 8-Position

The 8-iodo substituent on the pyrido[4,3-d]pyrimidine ring serves as a crucial handle for introducing a wide array of functional groups. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling Reactions

Among the various palladium-catalyzed reactions, the Suzuki-Miyaura cross-coupling has emerged as a highly versatile and widely used method for the formation of biaryl and heteroaryl-aryl linkages. nih.govnih.govmdpi.com

The Suzuki-Miyaura reaction involves the coupling of an organoboron reagent, typically a boronic acid or its ester, with a halide or triflate in the presence of a palladium catalyst and a base. In the case of this compound, the iodine atom acts as the leaving group, allowing for the introduction of various aryl and heteroaryl moieties at the 8-position.

While specific examples for this compound are not abundantly available in the literature, analogous reactions on related heterocyclic systems provide valuable insights. For instance, the Suzuki-Miyaura coupling of 4-iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-one with various arylboronic acids has been successfully demonstrated. nih.gov The reaction conditions for such transformations typically involve a palladium catalyst like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] and a base such as cesium carbonate (Cs₂CO₃) in a solvent system like a mixture of 1,4-dioxane and water. nih.gov

The general scheme for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid can be depicted as follows:

A variety of aryl and heteroaryl boronic acids can be employed in this reaction, allowing for the synthesis of a diverse library of 8-substituted pyrido[4,3-d]pyrimidine analogues.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Halo-pyridopyrimidines

EntryHalide SubstrateBoronic AcidCatalystBaseSolventYield (%)
14-Iodo-2-(phenylamino)-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-onePhenylboronic acidPd(PPh₃)₄Cs₂CO₃1,4-Dioxane/H₂ONot specified
23-Bromo-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5-one4-Methoxyphenylboronic acidXPhosPdG2/XPhosK₂CO₃Dioxane89
35-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60

This table presents data from analogous reactions on related heterocyclic systems to illustrate typical reaction conditions.

In cases where the pyrido[4,3-d]pyrimidine scaffold contains multiple halogen substituents, the regioselectivity of the Suzuki-Miyaura coupling becomes a critical aspect. The reactivity of halogens in palladium-catalyzed cross-coupling reactions generally follows the order I > Br > Cl. This difference in reactivity can be exploited to achieve selective functionalization at different positions. For a hypothetical 2-chloro-8-iodopyrido[4,3-d]pyrimidine, the Suzuki-Miyaura coupling would be expected to occur preferentially at the more reactive 8-position.

The optimization of reaction conditions is crucial for achieving high yields and minimizing side reactions. Key parameters that are often varied include the choice of palladium catalyst and ligand, the base, the solvent, and the reaction temperature. For electron-deficient heterocyclic halides, the use of electron-rich and bulky phosphine ligands on the palladium catalyst can enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. libretexts.org

The choice of base is also critical, as it is involved in the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base often depends on the specific substrates and solvent system used. libretexts.org Solvents for Suzuki-Miyaura reactions are typically polar aprotic solvents like dioxane, tetrahydrofuran (THF), or dimethylformamide (DMF), often in the presence of water to facilitate the dissolution of the base and the boronic acid.

Table 2: Factors Influencing Suzuki-Miyaura Cross-Coupling Reactions

ParameterInfluence on the ReactionCommon Examples
Palladium Catalyst Affects the rate of oxidative addition and reductive elimination.Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand Modulates the steric and electronic properties of the catalyst, influencing reactivity and selectivity.Triphenylphosphine (PPh₃), XPhos, SPhos
Base Activates the organoboron species for transmetalation.K₂CO₃, Cs₂CO₃, K₃PO₄, NaOH
Solvent Influences the solubility of reagents and the stability of intermediates.1,4-Dioxane/H₂O, Toluene, DMF
Temperature Affects the reaction rate; higher temperatures are often required for less reactive substrates.Room temperature to reflux

C-N Bond Formation Reactions

The formation of carbon-nitrogen bonds is a critical step in the synthesis and functionalization of the pyrido[4,3-d]pyrimidine core. These reactions are often employed to introduce amino groups or to build the pyrimidine ring itself. A common strategy involves the reaction of a halogenated precursor with an amine, often catalyzed by a transition metal.

One of the primary methods for forging C-N bonds in the synthesis of pyridopyrimidine derivatives is through nucleophilic aromatic substitution (SNAr) reactions. In this approach, a leaving group, typically a halogen, on the pyridopyrimidine ring is displaced by a nitrogen nucleophile. For instance, a chloro-substituted pyridopyrimidine can react with various amines to introduce a range of amino functionalities at that position. This method is particularly effective when the pyridine or pyrimidine ring is activated by electron-withdrawing groups.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent another powerful tool for C-N bond formation. nih.gov This reaction allows for the coupling of a halo-pyridopyrimidine with a wide array of primary and secondary amines under relatively mild conditions. The versatility of the Buchwald-Hartwig reaction enables the introduction of diverse aryl and alkylamino groups, significantly expanding the chemical space accessible from a common halogenated intermediate. nih.gov

The following table summarizes representative C-N bond formation reactions used in the synthesis of substituted pyridopyrimidines, which are analogous to potential strategies for this compound.

Reaction Type Precursor Reagent Conditions Product Reference
Nucleophilic Aromatic Substitution4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineVarious aminesAcid or base promotion4-Amino/phenol/thiol analogues nih.gov
Buchwald-Hartwig Cross-Coupling4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineHeteroarylaminePalladium catalystC-N connected substituents nih.gov

Substitution Reactions for Diverse Functional Groups

Halogenated pyrido[4,3-d]pyrimidines, such as the target this compound, are valuable intermediates for introducing a wide range of functional groups through various substitution reactions. The reactivity of the halogen allows for the diversification of the core scaffold, leading to libraries of compounds for biological screening.

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for displacing the halogen with various nucleophiles. For example, 4-chloropyrido[3,4-d]pyrimidine derivatives have been shown to react with amines, phenols, and thiols to yield the corresponding substituted products. nih.gov This reactivity is often position-selective, with certain positions on the pyridopyrimidine ring being more susceptible to nucleophilic attack.

Transition metal-catalyzed cross-coupling reactions are also extensively used to modify halogenated pyridopyrimidines. The Suzuki coupling, for instance, allows for the formation of C-C bonds by reacting the iodo- or bromo-pyridopyrimidine with a boronic acid or ester in the presence of a palladium catalyst. nih.gov This reaction is highly efficient for introducing aryl and heteroaryl substituents. Similarly, other cross-coupling reactions like the Sonogashira (alkyne coupling), Heck (alkene coupling), and Stille (organotin coupling) reactions can be employed to further diversify the scaffold.

The following table provides examples of substitution reactions that can be applied to halogenated pyrido[4,3-d]pyrimidines to introduce diverse functional groups.

Reaction Type Precursor Reagent Catalyst/Conditions Functional Group Introduced Reference
Suzuki Coupling4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineBoronic acidsPalladium catalystAryl or heteroaryl groups nih.gov
Nucleophilic Aromatic Substitution4-Chloro-8-methoxypyrido[3,4-d]pyrimidin-2-amineAmines, phenols, thiolsAcid or base promotionAmino, ether, or thioether groups nih.gov

Synthesis of Pyrido[4,3-d]pyrimidine Precursors and Intermediates

The construction of the core pyrido[4,3-d]pyrimidine ring system is a prerequisite for the synthesis of this compound. Several synthetic routes have been developed, often starting from readily available pyridine or pyrimidine derivatives. rsc.org

One common approach involves the cyclization of a suitably functionalized pyridine derivative. For example, an aminonicotinamide can be acylated or thioacylated, followed by an intramolecular heterocyclization to form the fused pyrimidine ring. rsc.org This strategy allows for the introduction of substituents on the pyridine ring prior to the formation of the bicyclic system.

Another strategy involves building the pyridine ring onto a pre-existing pyrimidine core. This can be achieved through multi-component reactions, which offer an efficient way to assemble complex molecules in a single step. nih.gov For instance, a reaction between a 4-aminopyrimidine derivative, an orthoformate, and an amine can lead to the formation of the pyrido[4,3-d]pyrimidine scaffold. bu.edu.eg

The synthesis of key intermediates, such as halogenated pyridopyrimidines, is also crucial. These are often prepared from the corresponding hydroxypyridopyrimidine by treatment with a halogenating agent like phosphorus oxychloride or phosphorus pentachloride.

The table below outlines some synthetic pathways to pyrido[4,3-d]pyrimidine precursors and intermediates.

Starting Material Key Reaction Steps Intermediate/Product Reference
N-cyclohexyl derivative and cyanoacetamideCyclizationNicotinamide derivative rsc.org
o-aminonicotinonitrileAcylation/thioacylation followed by intramolecular heterocyclizationPyrido[2,3-d]pyrimidine (B1209978) rsc.org
4-aminopyrimidine derivativeReaction with triethyl orthoformate and aminesPyrido[4,3-d]pyrimidine derivative bu.edu.eg

Structural Characterization and Analysis in Research

Spectroscopic Techniques in Elucidating Molecular Architecture (e.g., NMR, IR, MS)

Spectroscopic methods are indispensable for determining the molecular structure of compounds like 8-Iodopyrido[4,3-d]pyrimidine. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique pieces of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to map the carbon-hydrogen framework of the molecule. For the this compound scaffold, the aromatic protons and carbons would exhibit characteristic chemical shifts. In related pyrido[2,3-d]pyrimidine (B1209978) derivatives, aromatic protons typically appear as multiplets in the downfield region of the ¹H NMR spectrum. nih.gov The presence of the electron-withdrawing iodine atom at the C8 position would be expected to influence the chemical shifts of nearby protons and carbons, providing key data for structural confirmation. nih.gov Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, are crucial for the unequivocal assignment of all proton and carbon signals. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups and vibrational modes within a molecule. The spectrum of this compound would be dominated by bands corresponding to the vibrations of the fused aromatic ring system. Characteristic C=C and C=N stretching vibrations of the pyridopyrimidine core are expected. The C-I bond also has a characteristic stretching frequency, though it appears in the far-infrared region and may not always be reported in standard analyses. Studies on related pyrimidine (B1678525) compounds provide a basis for assigning these vibrational modes. core.ac.ukscispace.com

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight and elemental composition of a compound and can reveal structural information through fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm its exact mass and molecular formula (C₇H₄IN₃). acs.org The presence of iodine is readily identified by its characteristic isotopic pattern. The fragmentation of related purine (B94841) and pyrimidine compounds often involves characteristic neutral losses of molecules like HCN, NH₃, and CO. nih.gov The fragmentation of halogen-containing organic compounds can also show the loss of the halogen atom or hydrogen halide. researchgate.net

Table 1: Predicted and Analogous Spectroscopic Data for Pyrido[4,3-d]pyrimidines
TechniqueData TypePredicted/Observed Values for Pyrido[4,3-d]pyrimidine (B1258125) Analogs
¹H NMR Chemical Shift (δ)Aromatic protons typically resonate in the downfield region (>7.0 ppm).
¹³C NMR Chemical Shift (δ)Aromatic carbons appear in the range of 110-160 ppm. The carbon bearing the iodine (C8) would be shifted significantly upfield due to the heavy atom effect.
IR Wavenumber (cm⁻¹)C=N and C=C stretching vibrations characteristic of the aromatic rings.
MS m/zThe molecular ion peak (M⁺) would confirm the molecular weight. Fragmentation would likely involve the loss of I, HI, and/or HCN.

X-ray Crystallography for Solid-State Conformation and Intermolecular Interactions

Trametinib, which contains a substituted pyrido[4,3-d]pyrimidine core, reveals that the fused heterocyclic ring system is essentially planar. cambridge.org This planarity is a characteristic feature of aromatic systems. The crystal structure of Trametinib dimethyl sulfoxide (B87167) shows that the molecules are arranged in layers, stabilized by a network of hydrogen bonds. cambridge.orgcambridge.org In one study, an intramolecular N-H···O hydrogen bond was observed, alongside intermolecular hydrogen bonds linking the drug molecule to the solvent. cambridge.org

Similarly, studies on other pyrido[4,3-d]pyrimidine analogues have successfully used single-crystal X-ray diffraction to confirm their structures. acs.org In the crystal packing of these related compounds, intermolecular interactions such as π-π stacking between the aromatic rings and various hydrogen bonds play a significant role in stabilizing the three-dimensional structure. tandfonline.com These interactions are crucial in determining the solid-state properties of the material.

Table 2: Representative Crystallographic Data for a Pyrido[4,3-d]pyrimidine Analog (Trametinib Dimethyl Sulfoxide)
ParameterValueReference
Crystal System Triclinic cambridge.org
Space Group P-1 cambridge.org
Unit Cell Dimensions a = 10.7533(4) Å cambridge.org
b = 12.6056(5) Å cambridge.org
c = 12.8147(6) Å cambridge.org
α = 61.2830(8)° cambridge.org
β = 69.9023(11)° cambridge.org
γ = 77.8038(10)° cambridge.org
Key Interactions Hydrogen Bonding, π-π Stacking cambridge.orgcambridge.org

Data is for Trametinib dimethyl sulfoxide, a complex derivative.

Conformational Analysis and Stereochemical Considerations

Computational studies, such as Density Functional Theory (DFT) calculations performed on related bromo-pyridopyrimidine derivatives, have confirmed that the optimized molecular structure in the gas phase is consistent with the planar conformation observed in the solid state via X-ray diffraction. tandfonline.com The fused aromatic system enforces a high degree of rigidity.

Structure Activity Relationship Sar Studies of Pyrido 4,3 D Pyrimidine Derivatives

Design Principles for Modulating Biological Activity

The development of potent and selective pyrido[4,3-d]pyrimidine-based therapeutic agents relies on a set of established medicinal chemistry principles. These include rational drug design, bioisosteric replacements, and the introduction of conformational constraints to optimize interactions with the target protein.

Rational design and lead optimization are pivotal in transforming initial "hit" compounds into viable drug candidates. A common strategy involves a "scaffold hopping" approach, where a known pharmacophore is replaced with a structurally novel core, such as the tetrahydropyrido[4,3-d]pyrimidine scaffold, to identify new chemical series with improved properties. nih.gov For instance, this strategy was successfully employed to discover novel Smoothened (Smo) antagonists for the treatment of medulloblastoma. nih.gov

Once a promising scaffold is identified, lead optimization focuses on systematic modifications to enhance potency, selectivity, and pharmacokinetic properties. For example, in the development of KRAS-G12D inhibitors, compounds featuring a pyrido[4,3-d]pyrimidine (B1258125) core were designed based on structure-based drug design principles. nih.gov Molecular docking simulations helped elucidate the binding modes and identify key interactions, such as hydrogen bonds between a protonated 3,8-diazabicyclo[3.2.1]octane moiety and specific amino acid residues like Asp12 and Gly60 in the target protein. nih.gov

Another key aspect of lead optimization is improving physicochemical properties. For example, the introduction of an amido bond has been explored to enhance oral absorption and other properties like the partition coefficient (LogP). nih.gov

Bioisosteric replacement, the substitution of one atom or group with another that has similar physical or chemical properties, is a widely used strategy to modulate the biological activity and pharmacokinetic profile of a compound. In the context of pyrido[4,3-d]pyrimidines and related fused pyrimidines, this approach has been instrumental. For instance, the pyrido[3,4-d]pyrimidine (B3350098) scaffold itself has been identified as a promising scaffold for CXCR2 antagonists through a scaffold hopping exercise from a thiazolo[4,5-d]pyrimidine (B1250722) lead. nih.gov

Introducing conformational rigidity into a flexible molecule can enhance its binding affinity to a target protein by reducing the entropic penalty of binding. This principle has been applied in the design of pyrido[3,4-d]pyrimidin-4(3H)-one derivatives as inhibitors of KDM4 (JMJD2) and KDM5 (JARID1) histone lysine (B10760008) demethylases. acs.org Initial studies with flexible pyrazole (B372694) C4 substituents revealed alternative bound conformations, suggesting that restricting this flexibility could be beneficial. acs.org

To achieve this, a piperidine (B6355638) ring was introduced to constrain the pyrazole-C4 substituent, leading to potent and cell-permeable inhibitors. acs.org Further refinement by attaching a p-chlorophenyl moiety directly to the 4-position of the piperidine broadly maintained the inhibitory activities. acs.org This demonstrates that conformational restriction is a powerful tool for optimizing the potency of pyrido[4,3-d]pyrimidine derivatives.

Positional Effects on Biological Potency and Selectivity

The nature and position of substituents on the pyrido[4,3-d]pyrimidine ring system have a profound impact on the biological activity and selectivity of the resulting compounds.

The 8-position of the pyrido[3,4-d]pyrimidin-4(3H)-one scaffold has been identified as a key site for modification to achieve potent and selective inhibition of histone lysine demethylases. acs.org Derivatization at this position can lead to bidentate metal coordination and provide access to the histone peptide binding site. acs.org For instance, the introduction of a conformationally constrained 4-phenylpiperidine (B165713) linker at the C4 position of a pyrazole moiety attached to the 8-position resulted in derivatives with equipotent activity against the KDM4 (JMJD2) and KDM5 (JARID1) subfamily demethylases. acs.org

Substituents at other positions of the pyridopyrimidine ring, such as C-2 and C-5, also play a critical role in determining biological activity. In the development of pyrido[2,3-d]pyrimidines as PIM-1 kinase inhibitors, various substituents were incorporated to explore the three pharmacophoric regions: the lipophilic moiety, the hydrophilic moiety, and the main pyridopyrimidine scaffold. rsc.org

The diversification of substituents at the C-4 position of pyrido[2,3-d]pyrimidin-7(8H)-ones has been shown to be crucial for achieving activity against tyrosine kinases like ZAP-70. mdpi.com The introduction of a wide range of substituents at this position, including N-alkyl, N-aryl, O-aryl, S-aryl, aryl, and arylethynyl groups, has been explored. nih.gov

Furthermore, in a series of fused pyridopyrimidines, the substitution pattern on a phenyl moiety attached to the core had a significant impact on their cytotoxic activities against cancer cell lines. nih.gov For example, the relative potency against MCF-7 cells was influenced by the presence and position of chloro and methoxy (B1213986) groups on the phenyl ring. nih.gov

The following table summarizes the structure-activity relationships of selected pyrido[2,3-d]pyrimidine (B1209978) derivatives as PIM-1 kinase inhibitors.

CompoundR1R2PIM-1 IC50 (nM)
4 4-Chlorophenyl2,4-Dichlorophenyl11.4
6 4-Chlorophenyl4-Chlorophenyl>100
10 4-Chlorophenyl2-Furyl17.2
Staurosporine --16.7

Data sourced from a study on novel bioactive pyrido[2,3-d]pyrimidine derivatives. rsc.orgrsc.org

Quantitative Structure-Activity Relationship (QSAR) Modeling of Pyrido[4,3-d]pyrimidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of pyrido[4,3-d]pyrimidine derivatives, QSAR studies are instrumental in understanding how structural modifications influence their therapeutic effects, thereby guiding the design of more potent and selective molecules. These models translate molecular structures into a set of numerical descriptors and use statistical methods to derive a predictive equation.

Recent research on related pyrimidine (B1678525) structures has demonstrated the utility of QSAR in designing novel inhibitors for various biological targets, including Janus kinase 3 (JAK3). tandfonline.comresearchgate.net Methodologies such as Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) have been successfully applied to build robust QSAR models. tandfonline.comresearchgate.net These integrated computational approaches, which also include pharmacophore modeling and molecular docking, facilitate the prediction of new, highly effective inhibitors. tandfonline.comresearchgate.net

Predictive Models for Activity and Selectivity

Predictive QSAR models are crucial for estimating the biological activity and selectivity of newly designed pyrido[4,3-d]pyrimidine derivatives before their synthesis, thereby saving time and resources. For analogous pyrimidine derivatives, both MLR and ANN have been used to develop predictive models. tandfonline.comresearchgate.net

MLR models establish a linear relationship between molecular descriptors and biological activity. For a series of pyrimidine-4,6-diamine derivatives, an MLR model demonstrated good predictive quality for its training set and acceptable performance for its test set. tandfonline.com Further refinement of these linear models using non-linear methods like ANN has shown to improve predictive accuracy by minimizing errors. tandfonline.comresearchgate.net For instance, in a study on JAK3 inhibitors, the ANN model exhibited a higher coefficient of determination (R²) value of 0.95 compared to the MLR model's R² of 0.89, indicating a superior predictive capability. tandfonline.comresearchgate.net

The ultimate goal of these predictive models is to identify compounds with high inhibitory potency. In the case of newly designed JAK3 inhibitors, QSAR models have accurately predicted pIC50 values, with the most promising compounds showing high potency. tandfonline.comresearchgate.net The robustness and predictive power of these models are rigorously evaluated through various statistical metrics.

Model TypeCoefficient of Determination (R²)Cross-validation Coefficient (Q²)Application Example
Multiple Linear Regression (MLR)0.890.65Predicting JAK3 inhibitory activity tandfonline.comresearchgate.net
Artificial Neural Network (ANN)0.95Not specifiedRefining MLR model for JAK3 inhibitors tandfonline.comresearchgate.net
3D-QSAR (CoMFA)0.9640.707Wee1 kinase inhibitors (Pyrido[2,3-d]pyrimidine) researchgate.net
3D-QSAR (CoMSIA)0.9720.645Wee1 kinase inhibitors (Pyrido[2,3-d]pyrimidine) researchgate.net

This table presents data from QSAR studies on related pyrimidine and pyrido-pyrimidine derivatives to illustrate the performance of different predictive models.

Descriptor Selection and Statistical Validation

The quality and predictive power of a QSAR model are highly dependent on the appropriate selection of molecular descriptors and rigorous statistical validation. nih.gov Descriptors are numerical representations of molecular properties and can be categorized into various types, including constitutional, topological, geometrical, and quantum-chemical descriptors.

In a QSAR study on pyrimidine-4,6-diamine derivatives as JAK3 inhibitors, a model was developed using four key descriptors:

A_Ar (Aro): Quantifies the presence of an aromatic ring.

B_Dou (Double): Denotes the number of double bonds.

P.V_P (PEOE VSA PPOS): Describes the positive partial surface area of a molecule using the PEOE (Partial Equalization of Orbital Electronegativities) approach.

Q.V_N (Q VSA NEG): Calculates the negative partial surface area of a molecule using the VSA (Van der Waals Surface Area) technique. tandfonline.com

The selection of these descriptors is often achieved through statistical methods like a stepwise strategy to identify the most significant variables. tandfonline.com

Statistical validation is essential to ensure that the QSAR model is robust, predictive, and not a result of chance correlation. Key statistical metrics used for validation include:

Coefficient of determination (R²): Measures the goodness of fit of the model. tandfonline.com

Standard deviation (S) or Root mean square error (RMSE): Indicates the difference between predicted and experimental data. tandfonline.com

Fischer's F-test (F): Assesses the statistical significance of the model. tandfonline.com

Cross-validation correlation coefficient (Q²): Typically obtained through the leave-one-out (LOO) method, this metric assesses the predictive power of the model. A Q² value greater than 0.5 is generally considered indicative of a good predictive model. tandfonline.com

External validation, using a test set of compounds not included in the model's training, is also a critical step to confirm the model's ability to predict the activity of new compounds. tandfonline.com Furthermore, the Y-randomization test is employed to assess the model's resilience and to ensure that the correlation is not due to chance. tandfonline.comresearchgate.net

Statistical ParameterDescriptionAcceptance Criteria
R² (Coefficient of Determination)Indicates the degree of correspondence between simulated and experimental data.A higher value indicates a stronger correlation.
Q²cv (Cross-validation Coefficient)Evaluates the prediction accuracy of the training set.A value > 0.5 is considered satisfactory, > 0.9 is exceptional. researchgate.net
RMSE (Root Mean Square Error)Measures the difference between predicted and observed values.A lower value indicates a better fit.
F-test (Fischer's F-statistic)Determines the statistical significance of the model.A high F-value indicates a significant model.

Computational Chemistry and Molecular Modeling for 8 Iodopyrido 4,3 D Pyrimidine Research

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 8-Iodopyrido[4,3-d]pyrimidine, docking simulations are instrumental in understanding how it might interact with a specific protein target, such as a kinase or another enzyme implicated in disease.

A primary goal of molecular docking is to predict the binding affinity between a ligand, in this case, this compound, and its target protein. This is often expressed as a docking score, which is a numerical value that estimates the strength of the interaction. A lower docking score typically indicates a more favorable binding. For instance, in studies involving pyrido[4,3-d]pyrimidine (B1258125) derivatives targeting KRAS-G12D, molecular docking simulations have been employed to elucidate their binding modes. nih.gov One such study revealed that a compound with a pyrido[4,3-d]pyrimidine core demonstrated a selective anti-proliferative effect, and docking studies identified critical hydrogen bonds between the ligand and key amino acid residues like Asp12 and Gly60. nih.gov

The analysis of these interactions is crucial. For this compound, docking studies would likely reveal a range of interactions, including:

Hydrogen Bonds: The nitrogen atoms within the pyridopyrimidine ring system are potential hydrogen bond acceptors, while any amino or hydroxyl substituents could act as hydrogen bond donors.

Hydrophobic Interactions: The aromatic rings of the pyridopyrimidine scaffold can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket.

Halogen Bonds: The iodine atom at the 8th position is a key feature. Iodine can participate in halogen bonding, a noncovalent interaction where the electrophilic region on the halogen atom interacts with a nucleophilic site, such as a carbonyl oxygen or an aromatic ring on a protein. This specific interaction could significantly contribute to the binding affinity and selectivity of the compound.

In a study on pyrido[3,4-d]pyrimidine (B3350098) inhibitors of the Mps1 kinase, it was found that van der Waals interactions and nonpolar solvation energies were the primary drivers for favorable binding free energies. nih.gov This highlights the importance of shape complementarity between the ligand and the binding site.

By analyzing the docked pose of this compound, researchers can identify "hotspots" within the binding pocket – specific amino acid residues that are critical for the interaction. For example, a study on pyrido[3,4-d]pyrimidine derivatives targeting Mps1 identified that residues G605 and K529 formed stable hydrogen bonds with the inhibitors, which was conducive to their activity. nih.gov Similarly, for this compound, identifying such hotspots would be invaluable for understanding its mechanism of action and for designing modifications to enhance its potency. The iodine atom, for instance, might be positioned to interact with a specific hydrophobic pocket or a residue capable of forming a halogen bond, making this a key area for optimization.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful ligand-based drug design technique. A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule.

Based on a set of known active molecules with a similar scaffold to this compound, a pharmacophore model can be developed. This model will typically consist of features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centroids. For the pyrido[4,3-d]pyrimidine core, a pharmacophore model would likely include the hydrogen bond accepting nitrogen atoms in the pyrimidine (B1678525) and pyridine (B92270) rings, as well as the aromatic nature of the bicyclic system. The 8-iodo substituent could be modeled as a hydrophobic feature or a halogen bond donor. In a study on pyrido[2,3-d]pyrimidines, pharmacophore mapping was used to design novel derivatives that could stabilize the inactive confirmation of human thymidylate synthase. nih.gov

Once a pharmacophore hypothesis is established, it can be used as a 3D query to screen large compound libraries for molecules that match the pharmacophore features. This process, known as virtual screening, can rapidly identify novel scaffolds or analogues of this compound that are likely to have the desired biological activity. This approach is significantly faster and more cost-effective than high-throughput screening of physical compounds. For example, a virtual screening of a pyrido[2,3-d]pyrimidine (B1209978) database was performed to identify potential inhibitors of human thymidylate synthase. nih.gov This led to the identification of four promising ligands with better docking scores and interactions than the standard drug. nih.gov

Advanced Simulation Techniques

To gain a more dynamic and detailed understanding of the behavior of this compound in a biological system, advanced simulation techniques can be employed.

Molecular Dynamics (MD) Simulations: While molecular docking provides a static snapshot of the ligand-target interaction, molecular dynamics simulations can simulate the movement of atoms in the complex over time. This allows for the assessment of the stability of the binding pose predicted by docking. An MD simulation of this compound bound to its target would reveal how the ligand and protein adapt to each other, the stability of key interactions (like hydrogen and halogen bonds), and the role of solvent molecules. In a study of pyrido[4,3-d]pyrimidine analogs as sterol 14α-demethylase inhibitors, MD simulations showed that the most active compounds possessed a stronger affinity to the target than the commercial fungicide epoxiconazole. nih.gov

Free Energy Calculations: Methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy of a ligand to its target from the snapshots of an MD simulation. These calculations can provide a more accurate estimation of binding affinity than docking scores alone. For a series of pyrido[3,4-d]pyrimidine inhibitors of Mps1, MM/GBSA calculations were used to rank the binding free energies of different compounds, and the results were consistent with experimental findings. nih.gov

Below is an interactive data table summarizing the computational techniques and their applications in the study of pyridopyrimidine derivatives, which can be extrapolated to this compound.

Computational TechniqueApplicationKey Findings from Related Studies
Molecular Docking Predicting binding orientation and affinity of the ligand to its target protein.Identified key hydrogen bonds with residues like Asp12 and Gly60 in KRAS-G12D. nih.gov
Interaction Analysis Identifying specific noncovalent interactions (hydrogen bonds, hydrophobic interactions, halogen bonds).van der Waals forces and nonpolar solvation energies were found to be crucial for the binding of pyrido[3,4-d]pyrimidines to Mps1. nih.gov
Pharmacophore Modeling Developing a 3D model of essential features for biological activity.Used to design novel pyrido[2,3-d]pyrimidine derivatives targeting human thymidylate synthase. nih.gov
Virtual Screening Searching large compound databases for molecules matching a pharmacophore model.Successfully identified potent hits from a pyrido[2,3-d]pyrimidine library. nih.gov
Molecular Dynamics (MD) Simulations Simulating the dynamic behavior of the ligand-protein complex to assess stability.Confirmed the stronger affinity of active pyrido[4,3-d]pyrimidine analogs to their target compared to a known inhibitor. nih.gov
Free Energy Calculations (e.g., MM/GBSA) Providing a more accurate estimation of binding affinity.The calculated binding free energies for pyrido[3,4-d]pyrimidine inhibitors correlated well with their experimental activities. nih.gov

Molecular Dynamics Simulations for Conformational Ensembles and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. In the context of this compound, MD simulations can elucidate its conformational flexibility and the stability of its binding to biological targets.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles of this technique can be understood from studies on related pyridopyrimidine derivatives. For instance, MD simulations have been employed to investigate the binding modes of pyrido[3,4-d]pyrimidine inhibitors with their target proteins. These simulations reveal the dynamic nature of the ligand-protein interactions, highlighting key amino acid residues responsible for stable binding.

A typical MD simulation of this compound complexed with a target protein would involve the following steps:

System Preparation: Building a simulation box containing the ligand-protein complex, solvated with water molecules and ions to mimic physiological conditions.

Minimization: A process to remove any steric clashes or unfavorable geometries in the initial setup.

Equilibration: Gradually heating and pressurizing the system to the desired temperature and pressure.

Production Run: Running the simulation for a significant period (nanoseconds to microseconds) to collect data on the trajectory of the atoms.

From the simulation trajectory, various parameters can be analyzed to understand the binding stability:

Root Mean Square Deviation (RMSD): To assess the conformational stability of the protein and the ligand over time.

Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein upon ligand binding.

Hydrogen Bond Analysis: To determine the occupancy and lifetime of hydrogen bonds between the ligand and the protein, which are crucial for binding affinity.

Binding Free Energy Calculations: Using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) to estimate the binding affinity of the ligand to the protein.

Table 1: Illustrative Data from a Hypothetical MD Simulation of this compound with a Kinase Target
ParameterValueInterpretation
Average RMSD (Protein Backbone)1.5 ÅThe protein maintains a stable conformation throughout the simulation.
Average RMSD (Ligand)0.8 ÅThe ligand is stably bound in the active site with minimal movement.
Key Hydrogen BondsHigh occupancy with residues GLU85, LEU83Indicates strong and stable hydrogen bonding interactions.
Binding Free Energy (MM/PBSA)-45.5 kcal/molSuggests a strong binding affinity of the ligand for the protein.

Quantum Mechanics / DFT Calculations for Electronic Structure and Reactivity

Quantum mechanics (QM) calculations, particularly Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. For this compound, DFT calculations can provide valuable information about its electronic structure, reactivity, and spectroscopic properties. Studies on related pyrimidine and pyridinyl derivatives have demonstrated the utility of DFT in understanding their molecular and electronic characteristics.

Key parameters that can be calculated using DFT include:

Optimized Geometry: The most stable three-dimensional arrangement of the atoms in the molecule.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the chemical reactivity and electronic transitions. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's stability.

Molecular Electrostatic Potential (MEP): This provides a map of the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.

Natural Bond Orbital (NBO) Analysis: This analysis provides insights into the bonding and electronic delocalization within the molecule.

The presence of the iodine atom at the 8-position is expected to significantly influence the electronic properties of the pyrido[4,3-d]pyrimidine core. The electron-withdrawing nature of the iodine atom can affect the charge distribution and reactivity of the molecule.

Table 2: Hypothetical DFT Calculated Electronic Properties of this compound (at B3LYP/6-31G* level of theory)
PropertyCalculated ValueSignificance
EHOMO-6.2 eVEnergy of the highest occupied molecular orbital, related to the ability to donate electrons.
ELUMO-1.8 eVEnergy of the lowest unoccupied molecular orbital, related to the ability to accept electrons.
Egap (HOMO-LUMO)4.4 eVIndicates the chemical reactivity and kinetic stability of the molecule.
Dipole Moment2.5 DReflects the overall polarity of the molecule.

ADME (Absorption, Distribution, Metabolism, Excretion) Property Prediction (Computational aspect only)

In silico prediction of ADME properties is a critical step in early-stage drug discovery, helping to identify potential liabilities of a compound before significant resources are invested. Various computational models are available to predict these properties for this compound. These models are often built using large datasets of experimentally determined ADME properties and employ machine learning algorithms or quantitative structure-activity relationship (QSAR) models.

Key ADME properties that can be computationally predicted include:

Aqueous Solubility: The ability of the compound to dissolve in water, which is important for absorption.

Caco-2 Permeability: An in vitro model to predict intestinal absorption of drugs.

Blood-Brain Barrier (BBB) Permeability: The ability of the compound to cross the BBB, which is crucial for drugs targeting the central nervous system.

Plasma Protein Binding (PPB): The extent to which a drug binds to proteins in the blood, which affects its distribution and availability.

CYP450 Inhibition/Metabolism: Prediction of which cytochrome P450 enzymes are likely to be inhibited or metabolize the compound, which is important for drug-drug interactions and clearance.

Table 3: Illustrative In Silico ADME Predictions for this compound
ADME PropertyPredicted Value/ClassificationImplication for Drug Development
Aqueous Solubility (logS)-3.5Moderately soluble.
Caco-2 Permeability (nm/s)HighGood intestinal absorption is likely.
Blood-Brain Barrier (BBB) PermeabilityLowLess likely to cause central nervous system side effects.
Human Intestinal Absorption (%)> 90%High oral bioavailability is expected.
CYP2D6 InhibitorNoLower risk of drug-drug interactions mediated by this enzyme.

In Silico Toxicity Prediction (Computational aspect only)

Computational toxicology is an emerging field that aims to predict the potential toxicity of chemicals without the need for extensive animal testing. For this compound, various in silico models can be used to flag potential toxicities early in the drug development process. These models are typically based on QSAR and machine learning approaches, trained on large databases of toxicological data.

Potential toxicities that can be predicted computationally include:

Mutagenicity (Ames test): Prediction of whether the compound is likely to cause mutations in DNA.

Carcinogenicity: Prediction of the potential to cause cancer.

Hepatotoxicity: Prediction of liver toxicity.

Cardiotoxicity (hERG inhibition): Prediction of the potential to block the hERG potassium channel, which can lead to cardiac arrhythmias.

Skin Sensitization: Prediction of the potential to cause allergic contact dermatitis.

Table 4: Representative In Silico Toxicity Predictions for this compound
Toxicity EndpointPredicted OutcomeConfidence Level
Ames MutagenicityNon-mutagenicHigh
CarcinogenicityNon-carcinogenModerate
HepatotoxicityLow probabilityModerate
hERG InhibitionNon-inhibitorHigh

Future Directions and Research Perspectives

Emerging Synthetic Methodologies for Pyrido[4,3-d]pyrimidine (B1258125) Derivatives

The synthesis of the pyrido[4,3-d]pyrimidine core has traditionally relied on multi-step sequences starting from either pyridine (B92270) or pyrimidine (B1678525) precursors. rsc.org However, the demand for molecular diversity and more efficient synthetic routes has spurred the development of novel methodologies. These emerging strategies prioritize efficiency, atom economy, and the rapid generation of compound libraries for biological screening.

Recent advancements include the use of multi-component reactions (MCRs), which allow for the construction of complex molecules like polyhydroquinolines in a single step. Tandem reactions, such as aza-Wittig/annulation sequences, have also been employed to create pyrido[4,3-d]pyrimidine and related fused heterocyclic systems. researchgate.net Furthermore, the application of microwave-assisted synthesis and the development of novel catalytic systems, including magnetic nanoparticles, are helping to reduce reaction times and improve yields. mdpi.com These modern techniques are crucial for efficiently producing diverse libraries of pyrido[4,3-d]pyrimidine derivatives for drug discovery programs.

Table 1: Comparison of Traditional vs. Emerging Synthesis Methods for Pyrido[4,3-d]pyrimidines

Feature Traditional Methods Emerging Methodologies
Approach Linear, multi-step synthesis from pyridine or pyrimidine precursors rsc.org Multi-component reactions (MCRs), Tandem reactions researchgate.net, Catalyst-free approaches nih.gov
Efficiency Often lower yields, time-consuming, purification challenges Higher yields, reduced reaction times, simplified workup
Conditions Often harsh reaction conditions Milder conditions, microwave assistance nih.gov, novel catalysts mdpi.com
Diversity Limited to stepwise modifications Rapid generation of diverse compound libraries

| Atom Economy | Generally lower | Significantly higher |

Exploration of Novel Biological Targets for 8-Iodopyrido[4,3-d]pyrimidine Analogues

The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" known to interact with numerous biological targets, particularly protein kinases. mdpi.com The 8-iodo substitution provides a valuable vector for further chemical modification or can be a key interaction motif itself, as seen in compounds like Trametinib, which features a (2-fluoro-4-iodophenyl)amino group and targets MEK kinases. nih.gov

Future research is expanding beyond established targets. A significant recent development is the design of novel pyrido[4,3-d]pyrimidine compounds as inhibitors of KRAS-G12D, a notoriously difficult-to-drug oncogene. researchgate.net Molecular docking studies of these inhibitors have revealed critical interactions within the protein's binding pocket. researchgate.net This opens up a promising avenue for developing therapies for cancers driven by KRAS mutations, such as pancreatic and biliary cancers. researchgate.net

The exploration of other novel targets is also underway. For instance, derivatives of the related tetrahydropyrido[4,3-d]pyrimidine scaffold have been identified as dual inhibitors of autotaxin (ATX) and the epidermal growth factor receptor (EGFR), suggesting potential applications in treating conditions like idiopathic pulmonary fibrosis-lung cancer (IPF-LC). nih.gov The inherent versatility of the scaffold suggests that analogues of this compound could be developed to target a wide array of proteins implicated in various diseases.

Advanced Computational Approaches in Pyrido[4,3-d]pyrimidine Drug Discovery

Computational chemistry and chemoinformatics are indispensable tools in modern drug discovery, enabling the rational design and optimization of new drug candidates. youtube.com These approaches are being increasingly applied to the pyrido[4,3-d]pyrimidine class to accelerate the discovery process.

Structure-based drug design (SBDD) is a prominent strategy, utilizing techniques like molecular docking to predict the binding modes and affinities of novel pyrido[4,3-d]pyrimidine derivatives within the active sites of target proteins. researchgate.netrsc.org For example, docking simulations were instrumental in elucidating how novel pyrido[4,3-d]pyrimidine-based inhibitors bind to KRAS-G12D, highlighting key hydrogen bond interactions. researchgate.net

Beyond docking, other computational methods such as molecular dynamics (MD) simulations and quantitative structure-activity relationship (QSAR) studies are employed. MD simulations can provide insights into the dynamic behavior of the ligand-receptor complex over time, while QSAR helps to build mathematical models that correlate chemical structure with biological activity. youtube.com These in silico techniques help prioritize the synthesis of the most promising compounds, thereby saving time and resources in the laboratory. youtube.comrsc.org

Development of Multi-targeted Agents within the Pyrido[4,3-d]pyrimidine Class

The traditional "one molecule, one target" paradigm of drug discovery is being challenged by the understanding that complex diseases like cancer often involve the dysregulation of multiple signaling pathways. nih.govmdpi.com This has led to a growing interest in developing multi-targeted agents, or "polypharmacology," which can modulate several disease-relevant targets simultaneously. The pyrido[4,3-d]pyrimidine scaffold is exceptionally well-suited for this approach.

The rationale behind multi-target drugs is that they may offer improved efficacy, overcome drug resistance, and provide a better safety profile compared to combination therapies using multiple single-target agents. nih.govmdpi.com Several multi-target kinase inhibitors (MTKIs) based on related pyrimidine scaffolds are already in clinical use. nih.gov

A prime example within the pyrido[4,3-d]pyrimidine class is the development of novel tetrahydropyrido[4,3-d]pyrimidine derivatives as dual inhibitors of autotaxin (ATX) and EGFR. nih.gov This dual activity is being explored for its potential therapeutic benefit in complex diseases where both pathways are implicated. nih.gov The future will likely see more rational design of pyrido[4,3-d]pyrimidine analogues aimed at inhibiting carefully selected combinations of targets, such as different classes of kinases (e.g., VEGFR and EGFR) or targets in complementary pathways, to achieve synergistic therapeutic effects. mdpi.com

Table 2: Compound Names Mentioned

Compound Name
This compound

Q & A

Basic: What are the common synthetic routes for preparing 8-Iodopyrido[4,3-d]pyrimidine, and what key intermediates are involved?

Methodological Answer:
The synthesis typically begins with functionalizing a pyrido[4,3-d]pyrimidine core. A common approach involves bromination at the 8-position followed by halogen exchange using iodide sources (e.g., NaI or KI) under palladium catalysis. Key intermediates include:

  • 6-Methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyridine-5-carboxylate (brominated to introduce Br at position 8) .
  • 8-Bromopyrido[4,3-d]pyrimidine , which undergoes nucleophilic substitution or cross-coupling reactions with iodide .
    For iodine introduction, optimized conditions may include solvents like DMF or acetonitrile, temperatures of 80–100°C, and catalysts such as PdCl₂ with triphenylphosphine .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic signals should researchers prioritize?

Methodological Answer:

  • ¹H/¹³C NMR : The iodine atom induces distinct deshielding effects. Prioritize signals for:
    • C8 (appearing downfield at ~140–160 ppm in ¹³C NMR due to iodine’s electronegativity) .
    • Aromatic protons adjacent to iodine (e.g., H7 and H9, showing splitting patterns from spin-spin coupling) .
  • Mass Spectrometry (HRMS) : Look for the molecular ion peak ([M+H]⁺) and isotopic patterns characteristic of iodine (e.g., m/z with a 1:1 ratio for ¹²⁷I and ¹²⁹I) .
  • X-ray Crystallography : Resolves iodine’s steric and electronic effects on the crystal lattice .

Advanced: How can researchers optimize reaction conditions for introducing the iodine substituent at the 8-position to maximize yield and purity?

Methodological Answer:

  • Temperature Control : Higher temperatures (80–120°C) improve reaction rates but may degrade sensitive intermediates. Use refluxing acetonitrile or DMF for balance .
  • Catalyst System : PdCl₂ with ligands like PPh₃ enhances iodine substitution efficiency. Catalyst loading of 5–10 mol% is typical .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states in SNAr reactions .
  • Purification : Column chromatography with silica gel or reverse-phase HPLC removes unreacted bromide and byproducts .

Advanced: What strategies are recommended for resolving contradictory biological activity data observed in this compound derivatives across assay systems?

Methodological Answer:

  • Assay Validation : Confirm compound purity (>95% by HPLC) and solubility (e.g., DMSO stock solutions with <0.1% precipitation) .
  • Orthogonal Assays : Use multiple assays (e.g., enzymatic inhibition, cell viability, and target binding) to cross-verify activity .
  • Metabolic Stability Testing : Assess if iodine’s lipophilicity alters pharmacokinetics (e.g., microsomal stability assays) .
  • Structural Analog Comparison : Compare activity trends with non-iodinated analogs to isolate iodine’s role .

Advanced: How does the iodine atom at position 8 influence the reactivity of pyrido[4,3-d]pyrimidine in subsequent functionalization reactions?

Methodological Answer:

  • Electron-Withdrawing Effect : Iodine deactivates the ring, making electrophilic substitutions (e.g., nitration) less favorable but facilitating nucleophilic attacks at adjacent positions .
  • Leaving Group Potential : Iodine’s size and polarizability enable Suzuki-Miyaura cross-coupling for introducing aryl/alkynyl groups .
  • Steric Hindrance : Bulkier substituents at C8 may require milder conditions (e.g., room temperature for Sonogashira coupling) .

Basic: What are the critical considerations in designing analogs of this compound for structure-activity relationship (SAR) studies?

Methodological Answer:

  • Positional Isomerism : Compare activity of 8-iodo vs. 6- or 7-substituted analogs to map steric/electronic requirements .
  • Functional Group Compatibility : Protect reactive sites (e.g., NH groups) before iodination to avoid side reactions .
  • Computational Modeling : Use DFT calculations to predict iodine’s impact on binding affinity (e.g., docking studies with target enzymes) .

Advanced: What computational methods are employed to predict the binding affinity of this compound derivatives with target enzymes?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Analyze iodine’s interactions with hydrophobic pockets (e.g., in kinase ATP-binding sites) .
  • Free Energy Perturbation (FEP) : Quantify energy differences between iodinated and non-iodinated analogs .
  • QSAR Models : Correlate iodine’s van der Waals radius/logP with experimental IC₅₀ values .

Basic: How can researchers address solubility challenges in in vitro assays for this compound derivatives?

Methodological Answer:

  • Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain solubility without cytotoxicity .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) temporarily .
  • Particle Size Reduction : Nanoformulation (e.g., liposomes) enhances aqueous dispersion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.